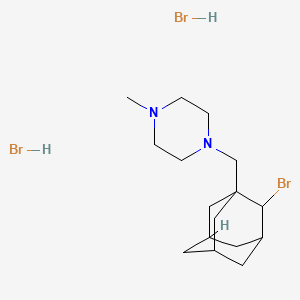![molecular formula C8H9N5 B13757718 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS No. 740021-51-6](/img/structure/B13757718.png)
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is a heterocyclic compound with the molecular formula C8H7N3 It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a methyl group at the 3-position and amino groups at the 6 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine typically involves multicomponent reactions. One reported method involves the reaction of 2,3-diaminopyridine with pyruvic aldehyde in ethanol under reflux conditions. The reaction mixture is then concentrated, and the residue is recrystallized from 2-propanol to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and bioactive compound.
Medicine: Evaluated as a potential inhibitor of tumor necrosis factor-alpha (TNF-α), showing significant inhibitory activity in vitro.
Industry: Explored for its use in the development of photonic and optoelectronic materials due to its unique electronic properties.
Mechanism of Action
The biological mechanism of action for 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with molecular targets such as TNF-α. The compound inhibits the activity of TNF-α, a cytokine involved in systemic inflammation, by binding to its active site and preventing its interaction with receptors. This inhibition can reduce inflammation and has potential therapeutic applications in diseases where TNF-α plays a critical role.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the methyl and amino substitutions.
3-Methylpyrido[2,3-b]pyrazine: Lacks the amino groups at the 6 and 8 positions.
6,8-Diaminopyrido[2,3-b]pyrazine: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is unique due to the combination of its methyl and amino substitutions, which confer distinct electronic and steric properties.
Properties
CAS No. |
740021-51-6 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13) |
InChI Key |
QMLMGULJCDURDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)

ammonium methyl sulfate](/img/structure/B13757663.png)




![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)



![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
